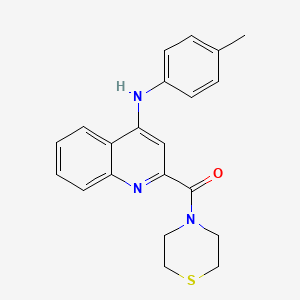

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Descripción

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by two key structural features:

- Position 4: A 4-methylphenyl group attached via an amine linkage.

- Position 2: A thiomorpholine-4-carbonyl substituent, where thiomorpholine (a sulfur-containing heterocycle) is conjugated to the quinoline core via a carbonyl group.

Propiedades

IUPAC Name |

[4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)22-19-14-20(21(25)24-10-12-26-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUDHNSIFMAZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.

Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through Friedel-Crafts alkylation, using 4-methylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mecanismo De Acción

The mechanism of action of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription. The thiomorpholine ring may interact with various enzymes, inhibiting their activity. The 4-methylphenyl group can enhance the compound’s lipophilicity, improving its cellular uptake.

Comparación Con Compuestos Similares

Substituent Variations at Position 4 (Aryl Group)

The aryl group at position 4 modulates electronic and steric interactions. Key comparisons include:

Key Insights :

Substituent Variations at Position 2 (Heterocyclic Moieties)

The 2-position substituent critically influences biological activity and physicochemical properties:

Key Insights :

Key Insights :

- Oxadiazole-substituted quinolines highlight the importance of electron-deficient heterocycles in anticancer activity .

Actividad Biológica

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis Overview

The synthesis of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The following steps are commonly employed:

- Formation of the Quinoline Core : The quinoline structure is synthesized through the Skraup synthesis method, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

- Introduction of the Thiomorpholine Ring : This is achieved via nucleophilic substitution reactions with suitable thiomorpholine derivatives.

- Attachment of the 4-Methylphenyl Group : This can be accomplished using Friedel-Crafts alkylation with 4-methylbenzene and a Lewis acid catalyst.

The biological activity of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Interaction : The thiomorpholine ring may inhibit various enzymes, affecting metabolic pathways.

- Enhanced Lipophilicity : The 4-methylphenyl group increases the compound's lipophilicity, facilitating cellular uptake and bioavailability.

Biological Activity

Research has shown that N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibits several biological activities:

Antimicrobial Activity

Studies indicate that this compound has significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and death.

Case Studies

- Antimicrobial Evaluation : In a study investigating the antimicrobial efficacy of thiomorpholine derivatives, N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.